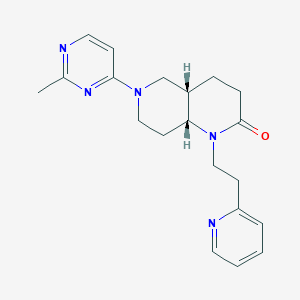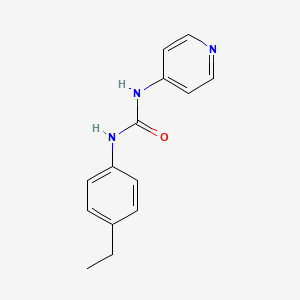![molecular formula C22H18O3S B5496483 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. MPTC is a synthetic molecule that belongs to the class of thiophene-based compounds.
Mechanism of Action
The mechanism of action of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can inhibit the activity of COX enzymes, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies in animal models have shown that 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can reduce inflammation, pain, and fever, as well as inhibit tumor growth.
Advantages and Limitations for Lab Experiments
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its high purity level, ease of synthesis, and well-characterized properties. However, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate in lab experiments.
Future Directions
There are several future directions for the study of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate. One area of research is the development of new drugs based on 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of the fluorescence properties of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate for the detection of metal ions in living cells. Additionally, the use of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate as a building block for the synthesis of new materials with potential applications in optoelectronics and photovoltaics is an exciting area of research.
Synthesis Methods
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can be synthesized using a straightforward method that involves the reaction of 4-methyl-2-nitrophenyl 2-thiophenecarboxylate with 4-methylphenylacetic acid in the presence of a reducing agent, such as iron powder or tin chloride. The reaction yields 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate as a yellow crystalline solid with a high purity level.
Scientific Research Applications
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
In biology, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in living cells. The fluorescence properties of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate make it a useful tool for studying the role of metal ions in biological processes.
In chemistry, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of other thiophene-based compounds, such as conjugated polymers and organic semiconductors. The unique electronic properties of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate make it a valuable precursor for the development of new materials with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
[4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3S/c1-15-5-8-17(9-6-15)10-11-19(23)18-14-16(2)7-12-20(18)25-22(24)21-4-3-13-26-21/h3-14H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINLUDTXJVLMQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
amine hydrochloride](/img/structure/B5496418.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5496431.png)
![methyl 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5496435.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5496441.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)
![3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5496458.png)
![N-(3-methoxypropyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5496463.png)


